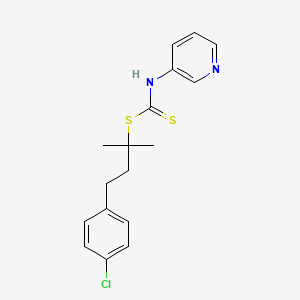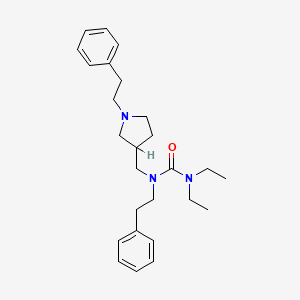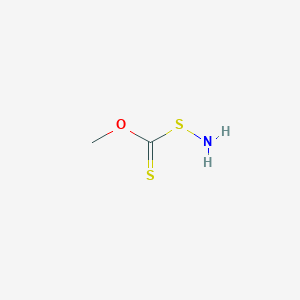
2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl- is a heterocyclic compound containing a pyrimidine ring with a thione group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a 1,3-dicarbonyl compound with thiourea in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the pyrimidinethione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding dihydropyrimidine using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyrimidines
Substitution: Halogenated or alkylated derivatives
科学的研究の応用
2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
- 2(1H)-Pyrimidinethione, 1,3-dimethyl-
- 2(1H)-Pyrimidinethione, 1,4,6-trimethyl-
- 2(1H)-Pyrimidinethione, 1,4,4,6-tetramethyl-
Uniqueness
2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other pyrimidinethione derivatives.
特性
CAS番号 |
37929-27-4 |
|---|---|
分子式 |
C8H14N2S |
分子量 |
170.28 g/mol |
IUPAC名 |
3,4,6,6-tetramethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C8H14N2S/c1-6-5-8(2,3)9-7(11)10(6)4/h5H,1-4H3,(H,9,11) |
InChIキー |
PJHIWWBQJWTETG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(NC(=S)N1C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
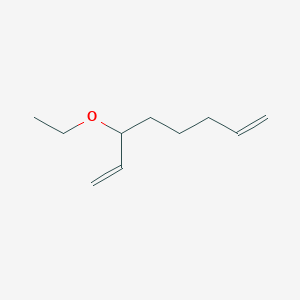
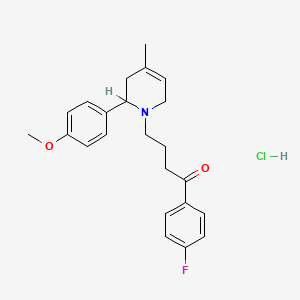

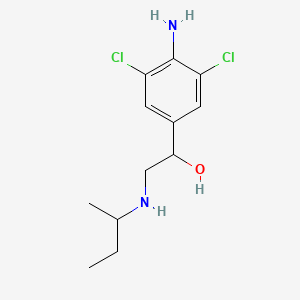

![N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide](/img/structure/B14681155.png)
![Trichloro[(3-methylphenyl)methyl]silane](/img/structure/B14681175.png)

